molecular formula C17H18IN3 B14328952 N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine CAS No. 101398-43-0

N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine

Cat. No.: B14328952
CAS No.: 101398-43-0
M. Wt: 391.25 g/mol
InChI Key: KIDNYOJUXCYUPO-UHFFFAOYSA-N
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Description

N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine typically involves the reaction of 9-aminoacridine with dimethylformamide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.

Industrial Production Methods

Industrial production of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine oxide derivatives, while reduction may produce reduced acridine compounds.

Scientific Research Applications

N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological systems and interactions, particularly in fluorescence-based assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(9-Acridinyl)maleimide: Another acridine derivative with similar fluorescence properties.

    9-Isothiocyanatoacridine: Known for its reactivity with amines and amino acids.

    9-Acridinyl amino acid derivatives: Synthesized for their potential anticancer activity.

Uniqueness

N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is unique due to its specific structure and combination of properties. Its ability to intercalate into DNA and its fluorescence characteristics make it a valuable tool in both research and potential therapeutic applications. The compound’s versatility in undergoing various chemical reactions further enhances its utility in scientific studies.

Properties

CAS No.

101398-43-0

Molecular Formula

C17H18IN3

Molecular Weight

391.25 g/mol

IUPAC Name

N'-acridin-9-yl-N,N-dimethylmethanimidamide;iodomethane

InChI

InChI=1S/C16H15N3.CH3I/c1-19(2)11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;1-2/h3-11H,1-2H3;1H3

InChI Key

KIDNYOJUXCYUPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C2C=CC=CC2=NC3=CC=CC=C31.CI

Origin of Product

United States

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